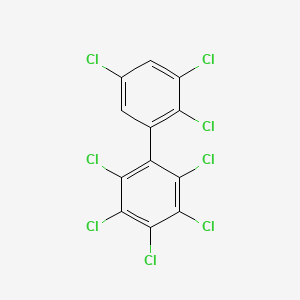

2,2',3,3',4,5,5',6-Octachlorobiphenyl

Descripción

The exact mass of the compound 2,2',3,3',4,5,5',6-Octachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.80e-10 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2',3,3',4,5,5',6-Octachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,3',4,5,5',6-Octachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-3-1-4(7(15)5(14)2-3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHBSPRZHUOIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074204 | |

| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-17-2 | |

| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,5',6-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881FKL14GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Technical Guide to 2,2',3,3',5,5',6,6'-Octachlorobiphenyl (PCB-202): Properties, Toxicology, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This document provides a comprehensive technical overview of the highly chlorinated polychlorinated biphenyl (PCB), 2,2',3,3',5,5',6,6'-Octachlorobiphenyl (PCB-202). It is intended to serve as a detailed resource, moving from fundamental properties to complex toxicological mechanisms and state-of-the-art analytical protocols. A critical point of clarification: the user-provided CAS Number 68194-17-2 is not associated with PCB-202 in scientific literature or regulatory databases. The correct CAS Number for 2,2',3,3',5,5',6,6'-Octachlorobiphenyl is 2136-99-4 [1][2][3], which will be used throughout this guide.

Introduction to Polychlorinated Biphenyls and the Significance of PCB-202

Polychlorinated biphenyls (PCBs) are a class of 209 individual synthetic organic compounds, known as congeners, that were widely used in industrial applications for their chemical stability and insulating properties until being banned in many countries in the 1970s.[3][4] Despite the cessation of production, their profound resistance to environmental degradation makes them persistent organic pollutants (POPs) that continue to pose a significant risk to environmental and human health.[4][5][6]

PCBs bioaccumulate in fatty tissues and biomagnify through the food chain, leading to the highest concentrations in organisms at the top of the trophic web, including humans.[4][7][8] The toxicity of PCBs is highly dependent on the number and position of chlorine atoms on the biphenyl structure.[4] Congeners are broadly classified into two groups based on their primary mechanism of toxicity: "dioxin-like" PCBs, which exert their effects through the aryl hydrocarbon receptor (AhR), and "non-dioxin-like" (NDL) PCBs, which act via different, AhR-independent pathways.[9][10][11]

This guide focuses on PCB-202 (2,2',3,3',5,5',6,6'-Octachlorobiphenyl) , a highly chlorinated, non-dioxin-like congener. Its significance lies in its environmental persistence, prevalence in biological samples, and potent, specific neurotoxic mechanism, making it a congener of high interest in toxicological research.[12]

Part 1: Physicochemical Profile and Synthesis

The chemical and physical properties of PCB-202 dictate its environmental behavior and biological fate. Its high degree of chlorination results in extreme lipophilicity and very low aqueous solubility, driving its partitioning into organic matrices and biota.

| Property | Value | Source |

| IUPAC Name | 1,2,4,5-Tetrachloro-3-(2,3,5,6-tetrachlorophenyl)benzene | [1] |

| PCB Number | 202 | [1] |

| CAS Number | 2136-99-4 | [1][3] |

| Molecular Formula | C₁₂H₂Cl₈ | [1][3] |

| Molecular Weight | 429.8 g/mol | [1] |

| Log P (Octanol/Water) | 7.7 (Computed) | [1] |

| Physical State | Solid (at standard conditions) | [13] |

A Note on Synthesis: The commercial production of PCBs involved the batch chlorination of biphenyl, resulting in complex mixtures known as Aroclors.[14] Today, the synthesis of individual, high-purity PCB congeners like PCB-202 is restricted to specialized laboratories for use as analytical standards and in toxicological research.[15][16] These syntheses often employ methods like the Suzuki-coupling to achieve specific congener structures, ensuring the high purity required for accurate quantification and mechanistic studies.[17]

Part 2: Environmental Fate and Bioaccumulation

The environmental journey of PCB-202 is characterized by persistence and transport, leading to its global distribution.

-

Persistence: As a highly chlorinated PCB, PCB-202 is exceptionally resistant to biodegradation, oxidation, and hydrolysis.[5][18] This stability leads to its long-term persistence in soil and sediment, which act as environmental sinks.[5][6]

-

Transport: Despite its low volatility, PCB-202 can undergo atmospheric transport while adsorbed to particulate matter, leading to contamination in regions far from original sources.[5]

-

Bioaccumulation and Biomagnification: Due to its high lipophilicity, PCB-202 readily partitions from the environment into the fatty tissues of organisms in a process called bioaccumulation.[4][7] As it moves up the food chain, its concentration increases at each trophic level—a process known as biomagnification.[4][7][8] This results in predator species, such as large fish, marine mammals, and birds of prey, carrying the highest body burdens.[8][19]

Part 3: Toxicokinetics and Metabolism

Once an organism is exposed, PCB-202 undergoes absorption, distribution, metabolism, and excretion (ADME) processes that are largely dictated by its chemical structure.

-

Absorption and Distribution: PCBs are readily absorbed via ingestion, inhalation, and dermal contact.[1][18][20] Following absorption, they are transported in the blood, often bound to lipoproteins, and distribute preferentially to lipid-rich tissues such as adipose tissue, liver, skin, and breast milk for long-term storage.[18]

-

Metabolism: The primary site of PCB metabolism is the liver, mediated by the cytochrome P450 (CYP) monooxygenase system.[18][21] The rate of metabolism is highly dependent on the chlorine substitution pattern. Highly chlorinated congeners like PCB-202, which lack adjacent non-chlorinated carbon atoms, are metabolized very slowly, contributing to their long biological half-life.[4][18] When metabolism does occur, it typically involves hydroxylation to form hydroxylated metabolites (OH-PCBs). These can be further conjugated with glucuronic acid or sulfate to increase water solubility for excretion or undergo further biotransformation.[18][21][22]

Part 4: Mechanisms of Neurotoxicity

The primary toxicological concern for PCB-202 and other NDL PCBs is developmental neurotoxicity.[9][10][23] Unlike dioxin-like PCBs, its effects are not mediated by the AhR. Instead, PCB-202 has a well-defined and highly potent effect on intracellular calcium (Ca²⁺) signaling.

Primary Molecular Target: Ryanodine Receptors (RyRs)

The principal mechanism of PCB-202 neurotoxicity is the sensitization of ryanodine receptors (RyRs).[12][24] RyRs are high-conductance Ca²⁺ channels located on the endoplasmic/sarcoplasmic reticulum that are critical for regulating intracellular Ca²⁺ release in neurons and muscle cells.[12][25]

-

Mechanism of Action: PCB-202 binds to RyRs and stabilizes the channel in an open state.[25][26] This action significantly increases the probability of channel opening, leading to uncontrolled "leaking" of Ca²⁺ from intracellular stores into the cytoplasm.[12][26]

-

Potency: Research has identified PCB-202 as the most potent RyR-active PCB congener identified to date, with activity observed at picomolar concentrations.[12] The structure-activity relationship for RyR activation favors non-coplanar PCBs with multiple ortho-chlorine substitutions, a key feature of PCB-202.[25]

-

Downstream Consequences: The disruption of precise Ca²⁺ signaling homeostasis by PCB-202 can interfere with numerous critical neuronal processes, including neurotransmitter release, gene expression, and dendritic growth and plasticity, ultimately contributing to observed neurodevelopmental deficits.[12][24][27]

Part 5: Analytical Methodologies

Accurate, congener-specific quantification of PCB-202 in complex environmental and biological matrices requires sophisticated analytical techniques to achieve the necessary sensitivity and selectivity. The gold standard is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as outlined in methods like U.S. EPA Method 1668.[28][29][30][31][32]

Protocol 1: Sample Extraction from Sediment (Based on EPA Method 3540C/3541)

This protocol describes a standard Soxhlet extraction procedure suitable for isolating PCBs from solid matrices. The choice of an automated system (Method 3541) over a manual one enhances reproducibility and reduces solvent consumption.[33][34]

Causality: Soxhlet extraction is a rigorous and exhaustive technique that uses a continuous flow of fresh, heated solvent to efficiently extract semi-volatile and non-volatile organics like PCBs from a solid matrix. The acetone/hexane mixture is effective because acetone helps penetrate moist samples to desorb analytes, while hexane is an excellent solvent for nonpolar PCBs.[33]

Methodology:

-

Sample Preparation: Homogenize the sediment sample. Weigh approximately 10-20 g of the sample and mix it with an equal amount of anhydrous sodium sulfate to remove residual water, creating a free-flowing powder.[33][35]

-

Surrogate Spiking: Spike the sample with a known amount of ¹³C-labeled PCB surrogate standards (e.g., ¹³C₁₂-PCB-202) prior to extraction. This is a self-validating step, as the recovery of these standards will be used to correct for losses during the entire analytical process.[36]

-

Extraction: Place the sample into a cellulose extraction thimble and load it into the Soxhlet extractor. Extract the sample for 18-24 hours with a 1:1 (v/v) mixture of acetone and n-hexane at a rate of 4-6 cycles per hour.[33][36]

-

Sulfur Removal: After extraction, add activated copper granules to the raw extract to remove elemental sulfur, which can interfere with chromatographic analysis.[35][36]

-

Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen. This step is critical for achieving low detection limits.

-

Solvent Exchange: Exchange the solvent to pure hexane, which is more compatible with the subsequent cleanup and gas chromatography steps.

Protocol 2: Instrumental Analysis (Based on EPA Method 1668)

This protocol outlines the analysis using HRGC/HRMS, which provides the high resolution and mass accuracy needed to separate PCB-202 from other congeners and matrix interferences.[30][37]

Causality: High-resolution gas chromatography separates the complex mixture of PCB congeners based on their boiling points and interaction with the capillary column. High-resolution mass spectrometry is essential for differentiating congeners with the same nominal mass and for eliminating interferences from the sample matrix, allowing for unambiguous identification and quantification at parts-per-quadrillion (ppq) levels.[30][32] Isotope dilution quantification, using the spiked ¹³C-labeled standards, provides the most accurate measurement by correcting for analyte loss at every stage.[28]

Methodology:

-

Extract Cleanup: Prior to injection, the concentrated extract must be cleaned to remove co-extracted interfering compounds (e.g., lipids, other organochlorines). This typically involves column chromatography using adsorbents like Florisil, silica, and/or alumina.[38]

-

Instrument Setup:

-

Calibration: Perform a multi-point initial calibration using certified standard solutions containing all 209 native PCB congeners and the corresponding ¹³C-labeled internal standards.[28]

-

Analysis: Operate the HRGC/HRMS in the Selected Ion Monitoring (SIM) mode, monitoring the two most abundant ions in the molecular cluster for each native and labeled congener.

-

Quantification: Identify and quantify PCB-202 using the isotope dilution method. The concentration is calculated by comparing the response of the native analyte to its corresponding ¹³C-labeled standard, which was added at the beginning of the process.[38]

Part 6: Implications for Research and Drug Development

-

Toxicology and Risk Assessment: As a potent and specific neurotoxicant, PCB-202 serves as an important model compound for studying the mechanisms of NDL PCB toxicity.[9] Understanding its effects on RyRs helps researchers elucidate the pathways by which environmental contaminants contribute to neurodevelopmental disorders.[23][24] This knowledge is critical for developing more accurate risk assessment models that consider AhR-independent toxicity pathways.[9][11]

-

Drug Development: For drug development professionals, the interaction of PCB-202 with RyRs provides a case study in off-target effects. Screening novel drug candidates for activity at RyRs can be an important step in preclinical safety assessment, particularly for compounds intended to act within the central nervous system. Furthermore, the well-defined structure-activity relationship of PCBs at the RyR can inform the design of specific molecular probes or even novel therapeutic agents aimed at modulating Ca²⁺ channel function.

Conclusion

2,2',3,3',5,5',6,6'-Octachlorobiphenyl (PCB-202) is a persistent, bioaccumulative, and toxic pollutant of significant scientific interest. Its primary toxic mechanism, the potent sensitization of ryanodine receptors, distinguishes it from dioxin-like PCBs and establishes it as a key model compound for investigating AhR-independent neurotoxicity. The rigorous analytical methods required for its detection underscore the challenges presented by persistent organic pollutants. A thorough understanding of the properties, fate, and toxicology of PCB-202 is essential for researchers working to unravel the complex interactions between environmental contaminants and biological systems and for professionals developing safe and effective therapeutics.

References

Click to expand

-

Pessah, I. N., et al. (2019). Non-dioxin-like polychlorinated biphenyl neurotoxic equivalents found in environmental and human samples. Environmental Health Perspectives, 127(10), 107003. [Link]

-

Seegal, R. F. (2004). A REVIEW OF THE NEUROTOXICITY OF NON-DIOXIN-LIKE POLYCHLORINATED BIPHENYLS. Organohalogen Compounds, 66, 3548-3552. [Link]

-

Klocke, C., & Lein, P. J. (2020). Evidence Implicating Non-Dioxin-Like Congeners as the Key Mediators of Polychlorinated Biphenyl (PCB) Developmental Neurotoxicity. International Journal of Molecular Sciences, 21(3), 1013. [Link]

-

Klocke, C., & Lein, P. J. (2020). Evidence Implicating Non-Dioxin-Like Congeners as the Key Mediators of Polychlorinated Biphenyl (PCB) Developmental Neurotoxicity. International Journal of Molecular Sciences, 21(3), 1013. [Link]

-

Harrad, S., & Jones, K. C. (2009). Environmental fate and global distribution of polychlorinated biphenyls. Environmental Science & Technology, 43(1), 1-5. [Link]

-

De Felip, E., et al. (2021). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Environmental Research and Public Health, 18(21), 11576. [Link]

-

U.S. Environmental Protection Agency. (1996). Method 3541: Automated Soxhlet Extraction. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

-

AXYS Analytical Services Ltd. (n.d.). ANALYSIS OF POLYCHLORINATED DIOXINS AND FURANS, AND PCB CONGENERS IN BLOOD SERUM BY HRGC/MS. Te Whatu Ora. [Link]

-

Takeuchi, I., et al. (2014). Analysis of all 209 polychlorinated biphenyl (PCB) congeners (with special reference to dioxin-like PCB congeners) in Japanese seabass and related species by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). Chemosphere, 114, 144-151. [Link]

-

Holland, E. B., et al. (2017). An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors. Toxicological Sciences, 155(1), 170-181. [Link]

-

U.S. Environmental Protection Agency. (2008). Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment. [Link]

-

Enetimi, I. S., et al. (2022). Polychlorinated biphenyls (PCBs) in water and sediments from the Udu River, Niger Delta, Nigeria: concentration, distribution and risk assessment. Water Science, 6(1), 32. [Link]

-

Neugebauer, F. (2013, June 18). Analysis of All 209 PCB congeners in Fish Oils and Biota HRGC-HRMS Method for Analysis [Video]. YouTube. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

-

U.S. Geological Survey. (2003). Sediment Extraction SOP. USGS Publications Warehouse. [Link]

-

Nakata, H., et al. (2014). Polychlorinated biphenyl (PCB) concentrations and congener composition in masu salmon from Japan: a study of all 209 PCB congeners by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). Chemosphere, 114, 22-29. [Link]

-

Breivik, K., et al. (2002). Processes that affect the environmental fate of PCBs. ResearchGate. [Link]

-

Air Toxics Ltd. (n.d.). 1668C Air - Analytical Method. [Link]

-

GreenFacts. (n.d.). 2. What happens to PCBs in the environment?. [Link]

-

Breivik, K., et al. (2002). Environmental Fate and Global Distribution of Polychlorinated Biphenyls. ResearchGate. [Link]

-

VELP Scientifica. (n.d.). Determination of Polychlorinated Biphenyls (PCBs) in Sediment. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16495, 2,2',3,3',5,5',6,6'-Octachlorobiphenyl. PubChem. [Link]

-

Lehmler, H. J., et al. (2016). TOXICOKINETICS OF CHIRAL POLYCHLORINATED BIPHENYLS ACROSS DIFFERENT SPECIES—A REVIEW. Environmental Science: Processes & Impacts, 18(9), 1086-1103. [Link]

-

Pessah, I. N. (2010). Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity. Pharmacology & Therapeutics, 125(2), 260-285. [Link]

-

Amptius. (n.d.). EPA Method 1668 C Instrumentation Guide. [Link]

-

Wellington Laboratories. (n.d.). 2,2',3,3',5,5',6,6'-Octachlorobiphenyl 100 µg/mL in Isooctane. [Link]

-

ESSLAB. (n.d.). Appropriate use of EPA Methods 8082 and 1668. [Link]

-

Tanguay, R. L., et al. (2022). Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish. Frontiers in Toxicology, 4, 987654. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Bioaccumulation / Biomagnification Effects. [Link]

-

Washington State Department of Ecology. (2015). When to Use EPA Method 1668 for PCB Congener Analyses. [Link]

-

Bandh, C., et al. (2000). Comparison of Accelerated Solvent Extraction and Soxhlet Extraction for the Determination of PCBs in Baltic Sea Sediments. Environmental Science & Technology, 34(21), 4590-4595. [Link]

-

Liu, W., et al. (2022). Bioaccumulation and Biomagnification of Polychlorinated Biphenyls and Dichlorodiphenyltrichloroethane in Biota from Qilianyu Island, South China Sea. Toxics, 10(6), 318. [Link]

-

Pessah, I. N., & Lein, P. J. (2019). Ryanodine receptor-dependent mechanisms of PCB developmental neurotoxicity. eScholarship. [Link]

-

Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls. ResearchGate. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Chapter 7: Analytical Methods. In Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

-

Lehmler, H. J., et al. (2017). AUTHENTICATION OF SYNTHETIC ENVIRONMENTAL CONTAMINANTS AND THEIR (BIO)TRANSFORMATION PRODUCTS IN TOXICOLOGY: POLYCHLORINATED BIPHENYLS AS AN EXAMPLE. Toxicological Sciences, 157(2), 263-274. [Link]

-

Davis, J. A., et al. (2007). 3.4 The Impact of PCB Bioaccumulation on Fishing and Aquatic Life in California. In Bioaccumulation of Pollutants in California Waters. [Link]

-

Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Environmental Science and Pollution Research, 22(5), 3264-3283. [Link]

-

Lein, P. J., & Pessah, I. N. (2024). Ryanodine receptor-dependent mechanisms of PCB developmental neurotoxicity. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38410, 2,2',3,3',4,5',6,6'-Octachlorobiphenyl. PubChem. [Link]

-

Toxin and Toxin Target Database (T3DB). (n.d.). T3D0590: 2,2',3,3',4,5',6,6'-Octachlorobiphenyl. [Link]

-

Lehmler, H. J., et al. (2010). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. ResearchGate. [Link]

-

Adamu, U. S., et al. (2025). Maternal–Fetal Transfer and Toxicokinetics of 2,2′,5,5′-Tetrachlorobiphenyl, [¹⁴C]-PCB52, Following Intratracheal Administration. Environmental Science & Technology. [Link]

-

Quinete, N., et al. (2024). Significant Metabolic Alterations in Mouse Dams Exposed to an Environmental Mixture of Polychlorinated Biphenyls (PCBs) During Gestation and Lactation: Insights into PCB and Metabolite Profiles. Environmental Health Perspectives, 132(9), 097005. [Link]

-

National Institute of Standards and Technology. (2017). Certificate of Analysis, Standard Reference Material 2274: PCB Congeners in 2,2,4-Trimethylpentane. [Link]

Sources

- 1. 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | C12H2Cl8 | CID 16495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2',3,3',5,5',6,6'-Octachlorobiphenyl 100 µg/mL [lgcstandards.com]

- 3. isotope.com [isotope.com]

- 4. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PCBs: 2. What happens to PCBs in the environment? [greenfacts.org]

- 8. epa.gov [epa.gov]

- 9. Non-dioxin-like polychlorinated biphenyl neurotoxic equivalents found in environmental and human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. epa.gov [epa.gov]

- 12. An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AUTHENTICATION OF SYNTHETIC ENVIRONMENTAL CONTAMINANTS AND THEIR (BIO)TRANSFORMATION PRODUCTS IN TOXICOLOGY: POLYCHLORINATED BIPHENYLS AS AN EXAMPLE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TOXICOKINETICS OF CHIRAL POLYCHLORINATED BIPHENYLS ACROSS DIFFERENT SPECIES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 15. accustandard.com [accustandard.com]

- 16. tsapps.nist.gov [tsapps.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 19. waterboards.ca.gov [waterboards.ca.gov]

- 20. 2,2',3,3',4,5',6,6'-Octachlorobiphenyl | C12H2Cl8 | CID 38410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Significant Metabolic Alterations in Mouse Dams Exposed to an Environmental Mixture of Polychlorinated Biphenyls (PCBs) During Gestation and Lactation: Insights into PCB and Metabolite Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. escholarship.org [escholarship.org]

- 26. osti.gov [osti.gov]

- 27. researchgate.net [researchgate.net]

- 28. dioxin20xx.org [dioxin20xx.org]

- 29. Analytical Method [keikaventures.com]

- 30. amptius.com [amptius.com]

- 31. esslabshop.com [esslabshop.com]

- 32. clu-in.org [clu-in.org]

- 33. epa.gov [epa.gov]

- 34. Determination of Polychlorinated Biphenyls (PCBs) in Sediment [velp.com]

- 35. pubs.acs.org [pubs.acs.org]

- 36. oaepublish.com [oaepublish.com]

- 37. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 38. tewhatuora.govt.nz [tewhatuora.govt.nz]

A Technical Guide to the Historical Industrial Use of 2,2',3,3',4,5,5',6-Octachlorobiphenyl (PCB-202)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical industrial applications of the specific polychlorinated biphenyl (PCB) congener, 2,2',3,3',4,5,5',6-Octachlorobiphenyl, also known as PCB-202. While the broader class of PCBs is well-known for its widespread industrial use and subsequent environmental and health concerns, this document focuses on the specific role and properties of this highly chlorinated congener. By examining its prevalence in commercial PCB mixtures and the applications of those mixtures, this guide offers a detailed understanding of why and how PCB-202 became an integral part of mid-20th century industrial processes. The document also addresses the physicochemical properties that made it a valuable industrial chemical and the ultimate reasons for its discontinuation.

Introduction to Polychlorinated Biphenyls and the Significance of Congener-Specific Analysis

Polychlorinated biphenyls (PCBs) are a class of 209 distinct synthetic organic compounds, or congeners, that were manufactured for a wide range of industrial applications from 1929 until their production was banned in the United States in 1979.[1][2] Their remarkable chemical stability, non-flammability, high boiling point, and electrical insulating properties made them ideal for use in numerous industrial and commercial applications.[1]

PCBs were not manufactured as individual congeners but as complex mixtures. In the United States, these mixtures were most commonly marketed under the trade name Aroclor by the Monsanto Chemical Company.[2][3] The composition of these Aroclor mixtures varied, with different mixtures containing different proportions of PCB congeners, categorized by their degree of chlorination. The nomenclature of Aroclor mixtures, such as Aroclor 1260, typically indicates the percentage of chlorine by weight in the mixture (e.g., 60% chlorine in Aroclor 1260).[4]

Understanding the historical use of a specific congener like 2,2',3,3',4,5,5',6-Octachlorobiphenyl (PCB-202) requires a detailed analysis of its presence in these commercial mixtures. The properties and applications of an Aroclor mixture were a direct result of its specific congener composition. Therefore, to trace the industrial footprint of PCB-202, we must first identify the Aroclor mixtures in which it was a significant component.

Physicochemical Properties of 2,2',3,3',4,5,5',6-Octachlorobiphenyl (PCB-202)

The industrial utility of PCB-202 stemmed from its specific physical and chemical properties, characteristic of a highly chlorinated biphenyl.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂Cl₈ | [5] |

| Molecular Weight | 429.77 g/mol | [5] |

| Appearance | Waxy solid | [1] |

| Water Solubility | Very low | [6] |

| Log Kow (Octanol-Water Partition Coefficient) | High (indicating high lipophilicity) | [7] |

| Vapor Pressure | Very low | [7] |

| Chemical Stability | High resistance to acids, bases, and heat | [6] |

| Dielectric Constant | High | [3] |

| Flammability | Non-flammable | [1] |

The high molecular weight and high chlorine content of PCB-202 contributed to its extremely low water solubility and vapor pressure, making it highly persistent in the environment. Its high octanol-water partition coefficient (Log Kow) signifies a strong tendency to accumulate in fatty tissues, leading to bioaccumulation and biomagnification in food chains. From an industrial perspective, its high chemical stability, thermal resistance, and excellent electrical insulating properties were highly desirable.

Presence of PCB-202 in Commercial Aroclor Mixtures

Congener-specific analysis of various Aroclor mixtures has revealed that PCB-202 was a notable component of the more highly chlorinated formulations. The production of these mixtures involved the direct chlorination of biphenyl, and the longer the reaction time, the higher the degree of chlorination in the final product.[8]

PCB-202 has been identified as a constituent in the following Aroclor mixtures:

-

Aroclor 1260: This mixture, containing approximately 60% chlorine by weight, was one of the most widely used highly chlorinated PCB formulations.[3][4]

-

Aroclor 1262: With a chlorine content of around 62%, this mixture was also a significant industrial product.[9]

-

Aroclor 1268: This highly viscous and sticky resin contained approximately 68% chlorine.[10]

The presence of PCB-202 in these mixtures directly links it to the industrial applications where these specific Aroclors were employed.

Historical Industrial Applications of Highly Chlorinated Aroclors Containing PCB-202

The unique properties of highly chlorinated PCBs, including PCB-202, made them indispensable in applications where extreme stability and resistance to heat and fire were critical.

Dielectric and Coolant Fluids in Electrical Equipment

The primary application of highly chlorinated Aroclors like 1260 and 1262 was as dielectric and coolant fluids in electrical transformers and capacitors.[3][11] Their high dielectric strength made them excellent insulators, preventing electrical arcing, while their thermal stability allowed them to effectively dissipate heat, ensuring the safe and efficient operation of electrical equipment. These applications were vital for power grids, industrial machinery, and various electronic devices.

Heat Transfer Fluids

In industrial processes requiring stable, high-temperature heat transfer, highly chlorinated PCBs were used as heat transfer fluids. Their ability to withstand high temperatures without degrading made them suitable for use in heat exchangers and other industrial heating and cooling systems.[6]

Hydraulic Fluids

In high-pressure hydraulic systems, particularly those operating in environments with a high risk of fire, the non-flammability of highly chlorinated PCBs made them a preferred choice for hydraulic fluids.[12]

Plasticizers and Additives

Highly chlorinated PCBs, due to their chemical inertness and stability, were also used as plasticizers in paints, plastics, and rubber products to improve flexibility and durability.[1] Aroclor 1268, for instance, was used in a plug valve sealant.[10]

Diagram: Logical Flow of PCB-202 into Industrial Applications

Sources

- 1. Learn about Polychlorinated Biphenyls (PCBs) | Polychlorinated Biphenyls (PCBs) | US EPA [19january2017snapshot.epa.gov]

- 2. The History of Polychlorinated Biphenyls (PCBs) in the United States - Environmental Protection Services [epsonline.com]

- 3. www2.gov.bc.ca [www2.gov.bc.ca]

- 4. eurofins.com.au [eurofins.com.au]

- 5. 2,2',3,3',4,5,5',6-Octachlorobiphenyl | C12H2Cl8 | CID 50103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. lspa.memberclicks.net [lspa.memberclicks.net]

- 10. mitchelldericksonassociates.wordpress.com [mitchelldericksonassociates.wordpress.com]

- 11. epa.gov [epa.gov]

- 12. oregon.gov [oregon.gov]

environmental persistence of highly chlorinated PCBs

An In-depth Technical Guide to the Environmental Persistence of Highly Chlorinated Polychlorinated Biphenyls (PCBs)

This guide provides a comprehensive technical overview of the environmental persistence of highly chlorinated polychlorinated biphenyls (PCBs). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the chemical, biological, and environmental factors that contribute to the longevity of these hazardous compounds. This document moves beyond a simple recitation of facts to provide insights into the causal mechanisms driving the persistence of highly chlorinated PCBs, the methodologies used to study them, and the strategies for their remediation.

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were extensively used in industrial applications due to their high thermal stability, chemical inertness, and electrical insulating properties.[1][2][3] These compounds consist of a biphenyl structure where hydrogen atoms are replaced by one to ten chlorine atoms, resulting in 209 possible congeners.[4][5] Highly chlorinated PCBs, those with five or more chlorine atoms, are of particular environmental concern due to their profound resistance to degradation and their tendency to bioaccumulate.[4][5][6] Although their production was banned in many countries in the late 1970s, their persistence ensures they remain a significant threat to environmental and human health.[4][7][8]

The very properties that made PCBs desirable for industrial use are the root of their environmental persistence. Their chemical stability, low water solubility, and high lipid solubility contribute to their long half-lives in the environment, which can range from years to decades.[8][9][10][11] This guide will delve into the intricate factors governing the environmental fate of these recalcitrant molecules.

Physicochemical Properties Governing Persistence

The environmental behavior of a PCB congener is dictated by its unique physicochemical properties, which are in turn determined by the number and position of chlorine atoms on the biphenyl rings.[12]

The Role of Chlorination

A direct correlation exists between the degree of chlorination and the environmental persistence of a PCB molecule.[8][10] As the number of chlorine atoms increases, several key properties are altered:

-

Decreased Water Solubility: Highly chlorinated PCBs are extremely hydrophobic, leading to very low solubility in water.[1][2][3][13] This limits their availability for microbial degradation in aqueous environments and promotes their partitioning into organic matter in soil and sediment.[9][13]

-

Increased Lipophilicity: The addition of chlorine atoms increases the molecule's affinity for fats and oils (lipophilicity).[1][10] This property is a primary driver of their bioaccumulation in the fatty tissues of organisms.[1][4][6]

-

Reduced Volatility: Congeners with a higher degree of chlorination are less volatile, meaning they are less likely to evaporate into the atmosphere.[1] This contributes to their retention in soil and sediment.

-

Enhanced Chemical Stability: The carbon-chlorine bonds are strong, and the biphenyl structure is inherently stable. Increased chlorination further shields the molecule from chemical and biological attack.[9][14]

| Property | Trend with Increasing Chlorination | Implication for Persistence |

| Water Solubility | Decreases | Reduced bioavailability for aquatic microbes; sorption to sediment. |

| Lipophilicity (Kow) | Increases | High potential for bioaccumulation and biomagnification. |

| Volatility (Vapor Pressure) | Decreases | Longer residence time in soil and aquatic systems. |

| Chemical Stability | Increases | Resistance to abiotic and biotic degradation. |

The Influence of Chlorine Atom Position

The specific placement of chlorine atoms on the biphenyl rings also significantly impacts a congener's persistence. PCBs with chlorine atoms in the ortho positions (carbons 2, 2', 6, and 6') exhibit different behaviors compared to those with meta or para substitutions. For instance, ortho-substituted PCBs can have hindered rotation around the biphenyl bond, affecting their three-dimensional structure and interaction with enzymes. PCBs with two or more chlorines in the ortho positions of a single ring or both rings show a marked resistance to degradation.[13]

Pathways of Environmental Degradation (or Lack Thereof)

The degradation of highly chlorinated PCBs in the environment is a slow and often incomplete process, typically requiring a sequence of anaerobic and aerobic microbial activities.[9][13][15][16]

Anaerobic Reductive Dechlorination

In anoxic environments such as deep sediments, a crucial first step in the breakdown of highly chlorinated PCBs can occur: anaerobic reductive dechlorination.[9][13][15] Certain anaerobic microorganisms, such as some species of Dehalococcoides, can use PCB congeners as electron acceptors in a process called halorespiration.[16] This process involves the removal of chlorine atoms and their replacement with hydrogen atoms.[15]

Reductive dechlorination is a critical process because it reduces the number of chlorine atoms on the PCB molecule, making it less toxic and more susceptible to subsequent aerobic degradation.[9][13] However, this process is often slow and congener-specific, with different microbial communities exhibiting preferences for dechlorinating specific congeners.[13]

Aerobic Biodegradation

Once PCBs have been partially dechlorinated to contain fewer chlorine atoms (typically four or less), they can be degraded by aerobic bacteria.[9][13][17] This process, known as aerobic oxidative degradation, involves the action of dioxygenase enzymes.[13][15] These enzymes introduce oxygen into the biphenyl rings, leading to ring cleavage and eventual mineralization to carbon dioxide and water.[15]

However, highly chlorinated PCBs are generally resistant to aerobic attack.[13] The presence of multiple chlorine atoms hinders the initial enzymatic attack by biphenyl dioxygenase.[13] Therefore, the sequential action of anaerobic dechlorination followed by aerobic oxidation is often necessary for the complete breakdown of highly chlorinated PCBs.[9][13]

Abiotic Degradation

While microbial degradation is the primary natural process for breaking down PCBs, abiotic processes such as photodegradation can also play a role, particularly in surface waters.[8][18] Ultraviolet (UV) radiation from sunlight can induce the cleavage of carbon-chlorine bonds, leading to the dechlorination of PCBs.[18][19] However, the effectiveness of photodegradation is limited by factors such as water depth, turbidity, and the presence of other light-absorbing substances.[8]

Bioaccumulation and Biomagnification: The Trophic Transfer of Persistent Pollutants

The lipophilic nature of highly chlorinated PCBs is the primary driver of their accumulation in living organisms.[1][10]

Bioaccumulation

Bioaccumulation is the process by which a substance is taken up by an organism from the environment, either through direct contact or by consuming contaminated food, at a rate faster than it is lost.[4] Due to their low water solubility and high lipid solubility, PCBs readily partition from the environment into the fatty tissues of organisms.[1][4][6]

Biomagnification

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.[4][20] As smaller organisms containing PCBs are consumed by larger ones, the PCBs are transferred and become more concentrated at each trophic level.[4][20] This process leads to the highest concentrations of PCBs being found in top predators, including humans.[4][11][20] Highly chlorinated PCBs have a greater potential for biomagnification due to their increased persistence and resistance to metabolic degradation.[4][6]

Methodologies for the Analysis of Highly Chlorinated PCBs

The accurate detection and quantification of highly chlorinated PCBs in environmental samples are critical for assessing contamination levels and risks.

Sample Preparation

The analysis of PCBs typically begins with the extraction of the compounds from the sample matrix (e.g., soil, sediment, water, biological tissue). Common extraction techniques include:

-

Soxhlet Extraction: A classic method for extracting organic compounds from solid materials.[21]

-

Ultrasonic Extraction: Uses high-frequency sound waves to enhance the extraction process.[21]

-

Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to speed up the extraction.[21]

Following extraction, a cleanup step is necessary to remove interfering compounds from the sample extract. This is often achieved using chromatography techniques such as gel permeation chromatography or adsorption chromatography with materials like silica gel or alumina.[22]

Instrumental Analysis

The primary analytical technique for the identification and quantification of PCBs is gas chromatography (GC).[22][23]

-

Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds like PCBs, making it a common choice for their detection.[22]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both separation and structural information, allowing for the definitive identification and quantification of individual PCB congeners.[22][24] High-resolution GC coupled with MS is the gold standard for congener-specific analysis.[22]

Experimental Protocol: GC-MS Analysis of PCBs in Soil

-

Sample Collection and Preparation:

-

Collect a representative soil sample and air-dry it.

-

Sieve the soil to remove large debris.

-

Accurately weigh approximately 10 g of the dried soil into an extraction thimble.

-

-

Extraction:

-

Place the thimble in a Soxhlet extractor.

-

Add a suitable solvent mixture (e.g., hexane/acetone) to the extraction flask.

-

Extract the sample for 18-24 hours.

-

Concentrate the extract using a rotary evaporator.

-

-

Cleanup:

-

Pass the concentrated extract through a multi-layered silica gel column to remove interferences.

-

Elute the PCBs with a non-polar solvent like hexane.

-

Concentrate the cleaned extract to a final volume of 1 mL.

-

-

GC-MS Analysis:

-

Inject a 1 µL aliquot of the final extract into the GC-MS system.

-

Use a capillary column suitable for PCB congener separation (e.g., DB-5ms).

-

Program the GC oven temperature to achieve optimal separation of the congeners.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target PCB congeners.

-

Quantify the concentrations of individual congeners using a multi-point calibration curve prepared from certified reference standards.

-

Remediation Technologies for PCB-Contaminated Sites

Given the persistence of highly chlorinated PCBs, various remediation technologies have been developed to address contaminated sites.

Physical and Chemical Remediation

-

Incineration: High-temperature incineration can effectively destroy PCBs, but it is an expensive process and can generate hazardous byproducts if not properly controlled.[25][26]

-

Thermal Desorption: This method involves heating contaminated soil or sediment to vaporize the PCBs, which are then collected and treated.[27]

-

Chemical Dechlorination: Chemical reagents can be used to remove chlorine atoms from PCB molecules, rendering them less toxic.[25]

Bioremediation

Bioremediation utilizes microorganisms to degrade contaminants and is often considered a more environmentally friendly and cost-effective approach.[9][15][25]

-

Bioaugmentation: Involves the introduction of specific PCB-degrading microorganisms to a contaminated site to enhance the rate of degradation.[17]

-

Biostimulation: Involves the addition of nutrients or other substances to stimulate the growth and activity of indigenous PCB-degrading microorganisms.[17]

-

Phytoremediation: The use of plants to remove, contain, or degrade contaminants in soil and water.[26][28]

A promising strategy for the bioremediation of highly chlorinated PCBs is a sequential anaerobic-aerobic approach, which mimics the natural degradation pathway.[13]

Toxicological Implications of Highly Chlorinated PCBs

Exposure to highly chlorinated PCBs is associated with a range of adverse health effects in humans and wildlife.[4][7][26] These compounds are classified as probable human carcinogens.[7] Other health effects include:

-

Endocrine Disruption: PCBs can interfere with the body's hormone systems, particularly thyroid hormones.[4][5][29]

-

Neurotoxicity: Exposure to certain PCB congeners has been linked to neurodevelopmental and neurobehavioral deficits.[5][29]

-

Immunotoxicity: PCBs can suppress the immune system, making organisms more susceptible to infections.[4][29]

-

Reproductive and Developmental Effects: Exposure to PCBs has been associated with reduced fertility and developmental problems in offspring.[4][5][29]

The toxicity of individual PCB congeners can vary significantly.[7] Some "dioxin-like" PCBs have a planar structure and can bind to the aryl hydrocarbon receptor (AhR), leading to a cascade of toxic effects similar to those of dioxins.[5]

Conclusion and Future Perspectives

Highly chlorinated PCBs represent a persistent and complex environmental challenge. Their chemical stability, hydrophobicity, and resistance to degradation contribute to their long-term presence in ecosystems and their ability to biomagnify in food webs. While natural degradation processes are slow, a deeper understanding of the microbial pathways involved, particularly the synergy between anaerobic and aerobic processes, offers promise for the development of more effective bioremediation strategies.

Continued research is needed to:

-

Identify and characterize novel microorganisms with enhanced PCB-degrading capabilities.

-

Optimize bioremediation techniques to be effective in a wider range of environmental conditions.

-

Develop more cost-effective and sustainable remediation technologies.

-

Further elucidate the long-term health effects of exposure to complex mixtures of PCB congeners.

By integrating our knowledge of the fundamental chemistry, environmental fate, and toxicology of highly chlorinated PCBs, the scientific community can continue to develop innovative solutions to mitigate the legacy of these persistent pollutants.

References

-

Wikipedia. (n.d.). Bioremediation of polychlorinated biphenyls. Retrieved from [Link]

-

PCB Runners. (n.d.). Common Reasons for PCB Failure and How to Avoid Them. Retrieved from [Link]

-

Borja, J., Taleon, D. M., Auresenia, J., & Gallardo, S. (2005). Polychlorinated biphenyls and their biodegradation. Process Biochemistry, 40(6), 1999-2013. Retrieved from [Link]

-

Cervellati, F., et al. (2022). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Environmental Research and Public Health, 19(13), 8093. Retrieved from [Link]

-

Lodato, C., et al. (1995). Factors affecting PCB degradation by an implanted bacterial strain in soil microcosms. Canadian Journal of Microbiology, 41(4-5), 481-486. Retrieved from [Link]

-

Sarkar, D., & Das, S. (2021). Bioremediation of Polychlorinated Biphenyls- Impact on Ecosystem and Biodegradation Pathways. International Journal of Scientific Research & Technology, 10(10), 1-10. Retrieved from [Link]

-

Abdel-Wahab, A. A. (2018). Polychlorinated Biphenyls (PCBs) and Their Impacts on Human Health: A Review. Journal of Environmental Science and Technology, 11(4), 147-160. Retrieved from [Link]

-

Microbial Insights. (n.d.). Chlorinated Biphenyls | Biodegradation Evaluation. Retrieved from [Link]

-

Harrad, S. (2001). Environmental fate and global distribution of polychlorinated biphenyls. In PCBs and the Environment (pp. 1-28). Elsevier. Retrieved from [Link]

-

Angelini, K., et al. (2020). Mussels drive polychlorinated biphenyl (PCB) biomagnification in a coastal food web. Scientific Reports, 10(1), 1-10. Retrieved from [Link]

-

Patsnap. (2026, March 8). Evaluating Degradation Techniques for Polychlorinated Biphenyls. Retrieved from [Link]

-

Wang, S., et al. (2020). Remediation of Polychlorinated Biphenyls (PCBs) in Contaminated Soils and Sediment: State of Knowledge and Perspectives. Frontiers in Environmental Science, 8, 584547. Retrieved from [Link]

-

ATSDR. (n.d.). 4. CHEMICAL AND PHYSICAL INFORMATION. Retrieved from [Link]

-

GreenFacts. (n.d.). 2. What happens to PCBs in the environment?. Retrieved from [Link]

-

Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]

-

MDPI. (2022, November 29). Bioremediation of PCBs. Retrieved from [Link]

-

NIEHS. (n.d.). Nature-based remediation technologies help clean up PCB contamination. Retrieved from [Link]

-

Gilbert, M., & Gauthier, M. (1995). Factors affecting PCB degradation by an implanted bacterial strain in soil microcosms. Canadian Journal of Microbiology, 41(4-5), 481-486. Retrieved from [Link]

-

Wang, Y., et al. (2023). Recent advances and optimization strategies for the microbial degradation of PCBs: From monocultures to microbial consortia. Critical Reviews in Biotechnology, 43(8), 1185-1202. Retrieved from [Link]

-

Stockholm Convention. (n.d.). Module 5 Remediation Technologies and Techniques. Retrieved from [Link]

-

Wang, J., et al. (2015). Biodegradation of polychlorinated biphenyls (PCBs) by the novel identified cyanobacterium Anabaena PD-1. PLoS One, 10(7), e0131457. Retrieved from [Link]

-

Sustainability Directory. (2025, November 26). How Does the Degree of Chlorination Affect the Persistence and Lipophilicity of a PCB Molecule?. Retrieved from [Link]

-

ATSDR. (n.d.). PUBLIC HEALTH STATEMENT - Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

Patsnap. (2026, March 8). Polychlorinated Biphenyls Stability: Environmental Factors Influencing. Retrieved from [Link]

-

UNEP. (2024, December 4). PCBs - a forgotten legacy?. Retrieved from [Link]

-

Hilaris Publisher. (2023, September 19). Regulatory Measures and Remediation Strategies for PCB Contamination. Retrieved from [Link]

-

MDPI. (2022, October 20). Technological Developments and Remediation Mechanisms for Phytoremediation of PCB-Contaminated Soils. Retrieved from [Link]

-

Al-Khdhairawi, A. M., & Al-Fahdawi, A. S. (2021). Sunlight-driven environmental photodegradation of 2-chlorobiphenyl (PCB-1) in surface waters: kinetic study and mathematical simulations. Environmental Science and Pollution Research, 28(40), 56956-56968. Retrieved from [Link]

-

IntechOpen. (2018, August 29). The Role of Bacteria on the Breakdown of Recalcitrant Polychlorinated Biphenyls (PCBs) Compounds in Wastewater. Retrieved from [Link]

-

JMEST. (n.d.). Human Health Effects of Polychlorinated Biphenyls: From Exposure Pathways to Clinical Evidence. Retrieved from [Link]

-

NCBI. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

MDPI. (2022, July 1). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. Retrieved from [Link]

-

NCBI. (n.d.). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Retrieved from [Link]

-

ResearchGate. (2025, October 18). Extensive study on physicochemical properties of polychlorinated biphenyls in a commercial ion trap mass spectrometer, relevance in analytical and environmental chemistry. Retrieved from [Link]

-

CDC Archive. (n.d.). Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure?. Retrieved from [Link]

-

CLU-IN. (n.d.). Analytical Methods. Retrieved from [Link]

-

Agilent. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Determination of 7 Indictor Polychlorinated Biphenyls (PCBs) Residues in Porphyra by Ultrasonic Extraction and Gas Chromatography (GC). Retrieved from [Link]

-

ResearchGate. (n.d.). Photodegradation of polychlorinated Biphenyls (PCBs) in surfactant solutions: experimental and theoretical Insights into dechlorination pathways. Retrieved from [Link]

-

EPA. (2024, May 15). Appendix D: Water Quality Monitoring Analytical PCB Methods. Retrieved from [Link]

-

ResearchGate. (2026, February 23). (PDF) Photochemical Degradation of Chlorobiphenyls (PCBs). Retrieved from [Link]

-

MDPI. (2022, April 22). Photocatalytic Degradation of Dielectric Mineral Oil with PCBs Content Coupled with Algae Treatment. Retrieved from [Link]

-

MDPI. (2022, June 14). Bioaccumulation and Biomagnification of Polychlorinated Biphenyls and Dichlorodiphenyltrichloroethane in Biota from Qilianyu Island, South China Sea. Retrieved from [Link]

Sources

- 1. Polychlorinated Biphenyls (PCBs) and Their Impacts on Human Health: A Review [pubs.sciepub.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 8. Polychlorinated Biphenyls Stability: Environmental Factors Influencing [eureka.patsnap.com]

- 9. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]

- 10. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 11. unep.org [unep.org]

- 12. researchgate.net [researchgate.net]

- 13. eclass.uth.gr [eclass.uth.gr]

- 14. Bioremediation of PCBs | Encyclopedia MDPI [encyclopedia.pub]

- 15. ijsrtjournal.com [ijsrtjournal.com]

- 16. microbe.com [microbe.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Sunlight-driven environmental photodegradation of 2-chlorobiphenyl (PCB-1) in surface waters: kinetic study and mathematical simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. PCBs: 2. What happens to PCBs in the environment? [greenfacts.org]

- 21. scirp.org [scirp.org]

- 22. clu-in.org [clu-in.org]

- 23. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 24. agilent.com [agilent.com]

- 25. Evaluating Degradation Techniques for Polychlorinated Biphenyls [eureka.patsnap.com]

- 26. Frontiers | Remediation of Polychlorinated Biphenyls (PCBs) in Contaminated Soils and Sediment: State of Knowledge and Perspectives [frontiersin.org]

- 27. hilarispublisher.com [hilarispublisher.com]

- 28. Technological Developments and Remediation Mechanisms for Phytoremediation of PCB-Contaminated Soils [mdpi.com]

- 29. Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

An In-Depth Technical Guide to PCB 198: A Prominent Congener in Aroclor Mixtures

This guide provides a comprehensive technical overview of Polychlorinated Biphenyl (PCB) congener 198. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, prevalence in commercial Aroclor mixtures, toxicological significance, and analytical methodologies.

Introduction: The Significance of a Single Congener

Polychlorinated biphenyls (PCBs) are a class of 209 distinct chemical compounds, known as congeners, that were widely used in industrial applications for their chemical stability and electrical insulating properties.[1] Commercial PCB products, such as the Aroclor series manufactured in the United States, were not single congeners but rather complex mixtures.[2] Understanding the composition of these mixtures and the specific properties of individual congeners is paramount for assessing their environmental fate, toxicological risk, and for developing effective remediation and analytical strategies.

PCB 198 (2,2',3,3',4,5,5',6-Octachlorobiphenyl) is a highly chlorinated congener that is a notable component of the more heavily chlorinated Aroclor mixtures.[3] Its high degree of chlorination contributes to its significant environmental persistence and a strong tendency to bioaccumulate in the fatty tissues of living organisms.[4][5] As a non-dioxin-like PCB, its toxicological profile differs from the more well-studied dioxin-like congeners, presenting unique challenges and areas of interest for toxicological research.[6] This guide will delve into the specific characteristics of PCB 198, providing the detailed technical information necessary for advanced research and analysis.

Chemical and Physical Properties of PCB 198

A thorough understanding of the fundamental chemical and physical properties of PCB 198 is essential for any scientific investigation. These properties dictate its behavior in environmental and biological systems, as well as inform the selection of appropriate analytical techniques.

| Property | Value | Source |

| IUPAC Name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | [7] |

| CAS Number | 68194-17-2 | [7] |

| Molecular Formula | C₁₂H₂Cl₈ | [7] |

| Molecular Weight | 429.77 g/mol | [7] |

| Appearance | Oily liquid or solid, colorless to light yellow | [8] |

| Synonyms | PCB congener 198, 2,2',3,3',4,5,5',6-OctaCB | [7] |

Source: Compiled from multiple chemical databases.

The structure of PCB 198, with chlorine atoms at the 2,2',3,3',4,5,5', and 6 positions, is a key determinant of its properties. The presence of multiple ortho-substituted chlorines (at positions 2, 2', 6, and 6') forces the two phenyl rings out of a planar configuration. This non-planar structure is the basis for its classification as a "non-dioxin-like" PCB, as it prevents high-affinity binding to the aryl hydrocarbon (Ah) receptor, the primary mechanism of toxicity for dioxin-like compounds.[9]

PCB 198 as a Constituent of Aroclor Mixtures

Aroclor mixtures were produced by the chlorination of biphenyl, resulting in complex mixtures of congeners with varying degrees of chlorination. The naming convention for the Aroclor 1200 series reflects this, where the last two digits indicate the percentage of chlorine by weight.[2] For instance, Aroclor 1260 is approximately 60% chlorine by weight.[10]

PCB 198, being a highly chlorinated octachlorobiphenyl, is a significant component of the more heavily chlorinated Aroclor mixtures. Its presence and concentration are indicative of the type of Aroclor contamination present in an environmental sample.

Weight Percent of PCB 198 in Aroclor Mixtures

| Aroclor Mixture | Weight Percent of PCB 198 |

| Aroclor 1260 | Trace |

| Aroclor 1262 | Not Reported |

| Aroclor 1268 | Not Reported |

Note: "Trace" indicates a detectable presence but at a very low concentration. The exact weight percentage can vary between production batches. Data extracted from Frame, G. M. (1996).[3]

The presence of PCB 198 is a key marker for identifying contamination from highly chlorinated Aroclor formulations. Its resistance to environmental degradation means that its relative abundance in weathered samples can provide clues about the original Aroclor source.[11]

Toxicological Profile of PCB 198: A Non-Dioxin-Like Mechanism

The toxicology of PCBs is complex and congener-specific. While dioxin-like PCBs exert their effects primarily through the Ah receptor, non-dioxin-like PCBs, such as PCB 198, have different mechanisms of action that are not as well understood but are of significant concern.[6]

Key Toxicological Effects of Non-Dioxin-Like PCBs:

-

Neurotoxicity: Non-dioxin-like PCBs are recognized as developmental neurotoxicants.[12] They can interfere with intracellular signaling pathways, including calcium homeostasis, and have been shown to alter neurotransmitter levels, such as dopamine.[7] These disruptions can lead to cognitive and motor deficits.

-

Endocrine Disruption: Like other PCBs, non-dioxin-like congeners can interfere with the endocrine system. They have been shown to affect thyroid hormone levels and can have estrogenic or anti-estrogenic effects.[13][14]

-

Carcinogenicity: The U.S. Environmental Protection Agency (EPA) classifies all PCBs as probable human carcinogens.[2] While the mechanisms may differ from dioxin-like PCBs, non-dioxin-like congeners are also implicated in promoting tumor growth.[13]

Causality in Experimental Choices:

When investigating the toxicity of PCB 198, it is crucial to use highly purified congener standards. Many earlier studies on non-dioxin-like PCBs were confounded by the presence of highly potent dioxin-like impurities in the tested samples.[14] The use of ultrapure standards is a self-validating system that ensures the observed toxic effects are directly attributable to the non-dioxin-like congener .

Caption: Simplified overview of non-dioxin-like PCB toxicological mechanisms.

Environmental Fate and Transport

The high degree of chlorination in PCB 198 significantly influences its behavior in the environment. Its low water solubility and high octanol-water partition coefficient (Kow) mean that it strongly adsorbs to soil and sediment particles.[15] This makes it less mobile in aquatic systems but also highly persistent in these environmental compartments.

Due to its low volatility, long-range atmospheric transport is less significant for PCB 198 compared to less chlorinated congeners.[15] However, its high lipophilicity leads to significant bioaccumulation in aquatic and terrestrial food webs.[4] Organisms at higher trophic levels can accumulate high concentrations of PCB 198, posing a risk to both wildlife and human health through the consumption of contaminated food.

Analytical Methodology: Detection and Quantification of PCB 198

Accurate and sensitive analytical methods are essential for monitoring PCB 198 in environmental and biological matrices. The standard method for the analysis of PCBs is gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).[16] For congener-specific analysis, GC-MS is the preferred technique due to its higher selectivity and ability to confirm the identity of individual congeners.[17]

Experimental Protocol: GC-MS Analysis of PCB 198

This protocol provides a general framework for the analysis of PCB 198 in a sample extract. Specific parameters may need to be optimized based on the sample matrix and instrumentation.

1. Sample Preparation:

- Extraction: The choice of extraction method depends on the sample matrix. Common techniques include Soxhlet extraction, accelerated solvent extraction (ASE), or solid-phase extraction (SPE).[18]

- Cleanup: The sample extract must be cleaned to remove interfering compounds. This is typically achieved using column chromatography with adsorbents such as silica gel or Florisil.[16]

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent.[19]

- GC Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for PCB analysis.

- Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

- Oven Temperature Program: A typical program starts at a low temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 300°C) to elute the highly chlorinated congeners.

- Injection: Splitless injection is typically used for trace analysis.

- MS Ionization: Electron ionization (EI) at 70 eV.

- MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. For PCB 198, characteristic ions in the molecular ion cluster (m/z 428, 430, etc.) would be monitored.

3. Quantification:

- Quantification is typically performed using an internal standard method. A labeled isotope of PCB 198 (e.g., ¹³C₁₂-PCB 198) is the ideal internal standard. Alternatively, another PCB congener not expected to be in the sample can be used.[18]

- A multi-point calibration curve is generated using certified reference standards of PCB 198.

Self-Validating System in Analytical Protocols:

The use of an isotope-labeled internal standard is a key component of a self-validating analytical system. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved even with variable sample recoveries.

Caption: Generalized workflow for the GC-MS analysis of PCB 198.

Conclusion and Future Directions

PCB 198 serves as an important indicator of contamination by highly chlorinated Aroclor mixtures and poses a significant toxicological risk due to its persistence, bioaccumulation, and non-dioxin-like mechanisms of toxicity. This guide has provided a detailed overview of its chemical properties, prevalence in commercial mixtures, toxicological profile, and analytical determination.

Future research should focus on further elucidating the specific molecular mechanisms of toxicity for PCB 198 and other non-dioxin-like congeners. A deeper understanding of their interactions with cellular targets will be crucial for developing more accurate risk assessments and potential therapeutic interventions. Additionally, the development of more rapid and field-portable analytical methods for the detection of specific, highly persistent congeners like PCB 198 would greatly enhance environmental monitoring and remediation efforts.

References

-

Klocke, C., & Lein, P. J. (2020). Evidence Implicating Non-Dioxin-Like Congeners as the Key Mediators of Polychlorinated Biphenyl (PCB) Developmental Neurotoxicity. International Journal of Molecular Sciences, 21(3), 1013. Retrieved from [Link]

- Frame, G. M. (1996). Complete PCB congener distributions for 17 Aroclor mixtures determined by 3 HRGC systems optimized for comprehensive, quantitative, congener-specific analysis.

-

EWG. (n.d.). PCB-198. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2009). Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment. Retrieved from [Link]

-

Gennaro, A., et al. (2022). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Environmental Research and Public Health, 19(19), 12345. Retrieved from [Link]

- van der Plas, S. A., et al. (2000). Biological and toxicological effects of non-dioxin-like PCBs. Organohalogen Compounds, 48, 15-18.

- Kulikova, M. V., et al. (2019). The Reaction of Polychlorinated Biphenyls with Polynucleophiles. Thermodynamic Modeling and Synthesis. Russian Journal of General Chemistry, 89(10), 2110-2117.

- Holland, E. B., et al. (2021). Non-dioxin-like polychlorinated biphenyl neurotoxic equivalents found in environmental and human samples.

- Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. In Handbook of Environmental Chemistry (Vol. 5, pp. 139-165). Springer, Berlin, Heidelberg.

- Lofrano, G., et al. (2012). Determination of polychlorinated biphenyls in fish: Optimisation and validation of a method based on accelerated solvent extraction and gas chromatography-mass spectrometry. Food Chemistry, 135(3), 1583-1589.

-

National Analytical Corporation. (n.d.). Aroclor 1260. Retrieved from [Link]

- Herrick, R. F., et al. (2011). Environmental determinants of polychlorinated biphenyl concentrations in residential carpet dust. Journal of Exposure Science & Environmental Epidemiology, 21(4), 418-426.

- Al-Salem, H. S., et al. (2022). Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors. International Journal of Molecular Sciences, 23(19), 11296.

-

San Francisco Estuary Institute. (2006). The Impact of PCB Bioaccumulation on Fishing and Aquatic Life in California. Retrieved from [Link]

-

Eurofins. (2023). PCBs, Aroclors & dioxin-like PCB's, what are they?. Retrieved from [Link]

- Haapala, M., et al. (2008). Gas chromatography/mass spectrometry of polychlorinated biphenyls using atmospheric pressure chemical ionization and atmospheric pressure photoionization microchips. Rapid Communications in Mass Spectrometry, 22(20), 3248-3256.

-

U.S. Environmental Protection Agency. (2011). Laboratory Study of Polychlorinated Biphenyl (PCB) Contamination and Mitigation in Buildings Part 1. Emissions from Selected Primary Sources. Retrieved from [Link]

- Muir, D., & Sverko, E. (2006). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Analytical and Bioanalytical Chemistry, 386(4), 769-789.

- Hutzinger, O., Safe, S., & Zitko, V. (2013). The chemistry of PCB's. CRC press.

- Frame, G. M. (1997). A collaborative study of 209 PCB congeners and 6 Aroclors on 20 different HRGC columns. 2. semi-quantitative Aroclor congener distributions. Fresenius' journal of analytical chemistry, 357(6), 1079-1087.

-

Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

- Bedard, D. L., et al. (2007). Microbial Reductive Dechlorination of Aroclor 1260 in Baltimore Harbor Sediment Microcosms Is Catalyzed by Three Phylotypes within the Phylum Chloroflexi. Applied and Environmental Microbiology, 73(9), 2989-3001.

- Hamers, T., et al. (2011). In vitro toxicity profiling of ultrapure non-dioxin-like polychlorinated biphenyl (NDL-PCB) congeners. Toxicology and Applied Pharmacology, 252(3), 235-245.

- National Research Council. (2001). A Risk-Management Strategy for PCB-Contaminated Sediments.

-

Agilent Technologies. (2013). Identification and Quantitation of PCB Aroclor Mixtures in a Single Run Using the Agilent 7000B Triple Quadrupole GC/MS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2024). Appendix D: Water Quality Monitoring Analytical PCB Methods. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analyzing PCB Aroclors by Agilent's 7000B GCMS tandem quadrupole Mass Spectrometer. Retrieved from [Link]

- Zeng, E. Y., & Vista, C. L. (1997). Congener-specific analysis of polychlorinated biphenyls by GC/ECD and GC/MS: Characterization of an aroclor mixture. Southern California Coastal Water Research Project, Annual Report 1996, 59-66.

- Lehmler, H. J., et al. (2010). AUTHENTICATION OF SYNTHETIC ENVIRONMENTAL CONTAMINANTS AND THEIR (BIO)TRANSFORMATION PRODUCTS IN TOXICOLOGY: POLYCHLORINATED BIPHENYLS AS AN EXAMPLE. Journal of the Iowa Academy of Science: JIAS, 117(1-4), 18-30.

-

Agency for Toxic Substances and Disease Registry. (2000). Table 4-5, Polychlorinated Biphenyl Congener Compositions (in Weight Percent)a in Aroclorsb. In Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

- Dhakal, K., et al. (2019). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). Seminars in cell & developmental biology, 96, 108-117.

- Talybova, G. R., et al. (2021). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Russian Chemical Bulletin, 70(1), 1-10.

Sources

- 1. waterboards.ca.gov [waterboards.ca.gov]

- 2. eurofins.com.au [eurofins.com.au]

- 3. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 4. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polychlorinated Biphenyls Stability: Environmental Factors Influencing [eureka.patsnap.com]

- 6. epa.gov [epa.gov]

- 7. osti.gov [osti.gov]

- 8. pragolab.cz [pragolab.cz]

- 9. Read "A Risk-Management Strategy for PCB-Contaminated Sediments" at NAP.edu [nationalacademies.org]

- 10. agilent.com [agilent.com]

- 11. Microbial Reductive Dechlorination of Aroclor 1260 in Baltimore Harbor Sediment Microcosms Is Catalyzed by Three Phylotypes within the Phylum Chloroflexi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ewg.org [ewg.org]

- 14. Biological and toxicological effects of non-dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. gcms.cz [gcms.cz]

Application Note: HRGC-HRMS Parameters and Protocols for the Quantification of PCB 198 in Sediment Matrices

Introduction & Scientific Context